molecular formula C9H7FO3 B8012214 4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B8012214
M. Wt: 182.15 g/mol
InChI Key: IKEAEIIKPVQZPB-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2,3-dihydro-1-benzofuran.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, cyclization, and carboxylation, to form the desired intermediate.

    Final Product: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.

    Medicine: Benzofuran derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer, viral infections, and neurological disorders.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

    2,3-Dihydro-1-benzofuran-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and properties.

    4-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: The presence of a methyl group instead of fluorine can lead to variations in its chemical and biological behavior.

Uniqueness: The presence of the fluorine atom in 4-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-3,5H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEAEIIKPVQZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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